N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-12-6-8-14(21-2)13(10-12)18-17(19)11-5-7-15(22-3)16(9-11)23-4/h5-10H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOENYAOYWCPJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amidation
A widely adopted method involves activating 3,4-dimethoxybenzoic acid with 1,1'-carbonyldiimidazole (CDI) before coupling with 2,5-dimethoxyaniline. This approach, adapted from analogous benzamide syntheses, proceeds via a two-step mechanism:
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Activation : CDI reacts with the carboxylic acid to form an acyl imidazole intermediate, enhancing electrophilicity.
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Nucleophilic Attack : The aniline’s amino group displaces imidazole, forming the amide bond.
Procedure :
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Dissolve 3,4-dimethoxybenzoic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.
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Add CDI (1.2 equiv) and stir at 25°C for 2 hours.
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Introduce 2,5-dimethoxyaniline (1.1 equiv) and heat to 60°C for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Acid Chloride Route
Conversion of 3,4-dimethoxybenzoic acid to its acid chloride prior to amidation offers higher reactivity. Thionyl chloride (SOCl₂) or oxalyl chloride are common chlorinating agents.
Procedure :
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Reflux 3,4-dimethoxybenzoic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in dichloromethane (DCM) for 3 hours.
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Remove excess SOCl₂ under reduced pressure.
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Add 2,5-dimethoxyaniline (1.05 equiv) and triethylamine (2.0 equiv) in DCM at 0°C.
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Stir for 4 hours at 25°C, wash with HCl (1M), and recrystallize from ethanol.
Coupling Agent-Assisted Synthesis
Modern protocols utilize coupling agents like HATU or EDC/HOBt to facilitate amide bond formation under mild conditions. This method minimizes side reactions and is ideal for sensitive substrates.
Procedure :
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Combine 3,4-dimethoxybenzoic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv) in DMF.
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Stir for 10 minutes, then add 2,5-dimethoxyaniline (1.1 equiv).
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React at 25°C for 6 hours, dilute with water, and extract with ethyl acetate.
Yield : 75–88% (based on furan-based benzamide syntheses).
Optimization and Reaction Engineering
Solvent and Temperature Effects
Stoichiometric Considerations
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Excess amine (1.1–1.2 equiv) ensures complete acyl imidazole consumption.
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Base additives (e.g., triethylamine) neutralize HCl in acid chloride routes, preventing protonation of the amine.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Ortho/meta/para methoxy placements influence steric bulk and electronic effects. For example, 3,5-dimethoxy substitutions (meta) create symmetrical electron-donating effects, whereas 2,5-dimethoxy (ortho/para) may induce torsional strain .
- Functional Groups : Chloro or sulfamoyl groups () increase electrophilicity compared to methoxy derivatives, altering reactivity and biological target interactions.
Melting Points and Solubility :
- Rip-B: Melting point 90°C, influenced by the ethyl linker and methoxy groups .
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Likely higher solubility in polar solvents due to the hydroxy group .
- Methoxy-rich derivatives (e.g., target compound): Higher lipophilicity but reduced aqueous solubility compared to hydroxy or chloro analogs.
Electronic and Reactivity Differences
Methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, chloro or sulfamoyl groups () deactivate the ring, directing reactions to specific positions. The target compound’s 3,4-dimethoxybenzamide core may facilitate interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or hydrogen bonding, whereas halogenated analogs might engage in hydrophobic or halogen-bonding interactions .
Biological Activity
N-(2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with two methoxy groups on both the phenyl and benzene rings. Its chemical formula is , and it has a molecular weight of 303.34 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant inhibition of β-tubulin polymerization, leading to cell cycle disturbance in HepG2 cells (human hepatocellular carcinoma) at the G2/M phase. Compounds derived from this structure exhibited IC50 values ranging from 1.38 to 3.21 μM, indicating potent cytotoxicity compared to standard drugs like podophyllotoxin .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 9 | 1.38 | HepG2 | Induces apoptosis via p53/Bax pathway |
| 10 | 2.12 | HepG2 | β-Tubulin polymerization inhibition |
| 11 | 3.21 | HepG2 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains and fungi. For instance, compounds related to this structure showed promising results in inhibiting the growth of pathogens such as Fusarium oxysporum and Alternaria solani. The inhibition zones observed were significant compared to control groups .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Receptor Binding : The compound may interact with serotonin receptors or other neurotransmitter systems, potentially modulating their activity and affecting signaling pathways.
- Inhibition of Tubulin Polymerization : By binding to tubulin, it disrupts microtubule formation, which is crucial for mitosis in cancer cells .
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased levels of pro-apoptotic factors (p53 and Bax) while decreasing anti-apoptotic factors (Bcl-2), indicating a shift towards apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- HepG2 Cell Line Study : In vitro analysis showed that treatment with the compound led to significant apoptosis in HepG2 cells, characterized by increased Annexin-V positivity and alterations in mitochondrial membrane potential (MMP) .
- Antifungal Activity Assessment : Compounds derived from this structure were tested against multiple fungal pathogens, demonstrating effective inhibition comparable to established antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
